molecular formula C39H25N5O5 B12746834 2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate CAS No. 85423-11-6

2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate

Cat. No.: B12746834
CAS No.: 85423-11-6
M. Wt: 643.6 g/mol
InChI Key: AHXPEHBCIOCGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate is a complex organic compound with the molecular formula C₃₉H₂₅N₅O₅. It is characterized by the presence of multiple isocyanate groups, which are highly reactive and play a crucial role in various chemical reactions. This compound is primarily used in the production of polyurethanes, which are widely utilized in the manufacturing of foams, coatings, adhesives, and sealants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate typically involves the reaction of an aromatic amine with phosgene. The process can be summarized in the following steps:

    Aromatic Amine Preparation: The starting material, an aromatic amine, is prepared through standard organic synthesis methods.

    Phosgenation: The aromatic amine is then reacted with phosgene (COCl₂) under controlled conditions to form the corresponding isocyanate.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors equipped with advanced temperature and pressure control systems. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate involves the reactivity of its isocyanate groups. These groups can react with various nucleophiles, leading to the formation of urethane, urea, and carbamic acid linkages. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate is unique due to its complex structure, which provides multiple reactive sites for polymerization and cross-linking reactions. This results in polyurethanes with enhanced mechanical properties and stability compared to those derived from simpler isocyanates .

Properties

CAS No.

85423-11-6

Molecular Formula

C39H25N5O5

Molecular Weight

643.6 g/mol

IUPAC Name

2-isocyanato-1,3-bis[[2-isocyanato-3-[(2-isocyanatophenyl)methyl]phenyl]methyl]benzene

InChI

InChI=1S/C39H25N5O5/c45-22-40-35-16-3-1-8-27(35)18-29-10-5-12-31(37(29)42-24-47)20-33-14-7-15-34(39(33)44-26-49)21-32-13-6-11-30(38(32)43-25-48)19-28-9-2-4-17-36(28)41-23-46/h1-17H,18-21H2

InChI Key

AHXPEHBCIOCGOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=CC=CC(=C4N=C=O)CC5=CC=CC=C5N=C=O)N=C=O)N=C=O)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.